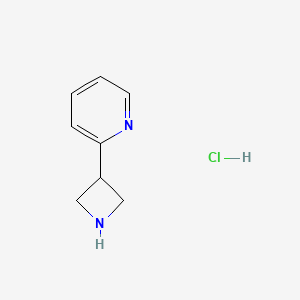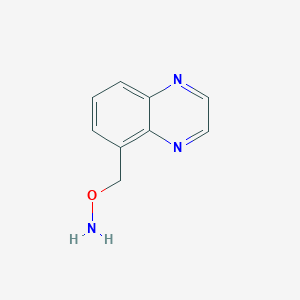
O-(quinoxalin-5-ylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(quinoxalin-5-ylmethyl)hydroxylamine: is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are often used as intermediates in organic synthesis. The quinoxaline moiety in this compound is a nitrogen-containing heterocycle, which is significant in medicinal chemistry due to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of O-(quinoxalin-5-ylmethyl)hydroxylamine typically begins with quinoxaline derivatives and hydroxylamine.
Reaction Conditions: One common method involves the reaction of quinoxalin-5-ylmethyl chloride with hydroxylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(quinoxalin-5-ylmethyl)hydroxylamine can undergo oxidation reactions to form quinoxaline N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Quinoxalin-5-ylmethylamine.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: O-(quinoxalin-5-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of various heterocyclic compounds.
Electrophilic Amination: It serves as an electrophilic aminating agent in organic synthesis.
Biology and Medicine:
Antimicrobial Agents: Quinoxaline derivatives have shown potential as antimicrobial agents.
Anticancer Research: Some quinoxaline compounds are being investigated for their anticancer properties.
Industry:
Dye Synthesis: Quinoxaline derivatives are used in the synthesis of dyes and pigments.
Polymeric Materials: They are also used in the development of polymeric materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Electrophilic Amination: The hydroxylamine group in O-(quinoxalin-5-ylmethyl)hydroxylamine acts as an electrophile, facilitating the formation of carbon-nitrogen bonds.
Biological Activity: The quinoxaline moiety interacts with various biological targets, including enzymes and receptors, leading to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
O-(diphenylphosphinyl)hydroxylamine: Another hydroxylamine derivative used in electrophilic amination.
Hydroxylamine-O-sulfonic acid: Used as an aminating agent in organic synthesis.
2,4-dinitrophenylhydroxylamine: Known for its use in electrophilic amination reactions.
Uniqueness:
Quinoxaline Moiety: The presence of the quinoxaline ring in O-(quinoxalin-5-ylmethyl)hydroxylamine imparts unique biological activities, making it distinct from other hydroxylamine derivatives.
Versatility: Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
O-(quinoxalin-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9N3O/c10-13-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2 |
InChI Key |
CNNWQFWJFSGJRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



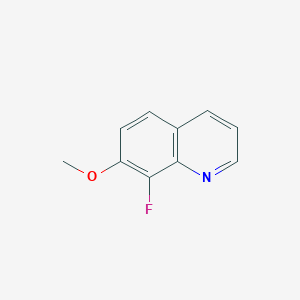

![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)
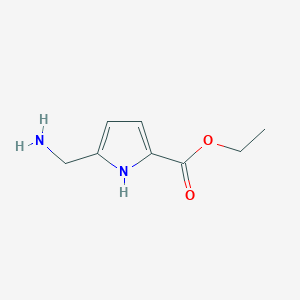


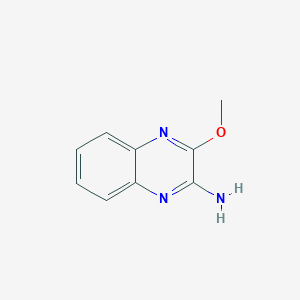
![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)
